2-hydroxy-N,N-dimethylbenzamide

Description

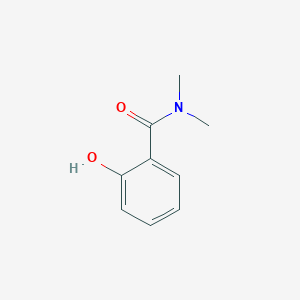

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-N,N-dimethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-10(2)9(12)7-5-3-4-6-8(7)11/h3-6,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBAYZMJYXBTDBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70170380 | |

| Record name | Salicylamide, N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70170380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1778-08-1 | |

| Record name | 2-Hydroxy-N,N-dimethylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1778-08-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Salicylamide, N,N-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001778081 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Salicyldimethylamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=212254 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Salicylamide, N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70170380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxy-N,N-dimethylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Hydroxy-N,N-dimethylbenzamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W67JMY7PNV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-hydroxy-N,N-dimethylbenzamide

Abstract

This technical guide provides a comprehensive overview of the synthetic routes to 2-hydroxy-N,N-dimethylbenzamide, a versatile chemical intermediate. The document is intended for an audience of researchers, scientists, and professionals in drug development. It will delve into the primary synthetic methodologies, offering detailed experimental protocols, mechanistic insights, and a discussion of the critical parameters that influence reaction outcomes. The synthesis of salicylamide derivatives is of significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory and analgesic properties.[1][2] This guide emphasizes the practical aspects of synthesis, purification, and characterization, underpinned by a strong theoretical framework to empower the reader with a deep understanding of the chemical transformations involved.

Introduction

This compound, also known as N,N-dimethylsalicylamide, is a member of the salicylamide class of compounds. These molecules are characterized by a benzamide scaffold with a hydroxyl group positioned ortho to the amide functionality. The presence of both a hydrogen bond donor (the hydroxyl group) and a hydrogen bond acceptor (the amide carbonyl), along with the N,N-dimethyl substitution, imparts specific physicochemical properties that make it a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The structural features of salicylamides allow for a variety of chemical modifications, making them attractive scaffolds for the development of novel therapeutic agents.[3]

This guide will explore the most prevalent and efficient methods for the synthesis of this compound, focusing on two primary strategies: the direct amidation of salicylic acid derivatives and the use of coupling agents to facilitate amide bond formation. Each method will be presented with a detailed, step-by-step protocol, a discussion of the underlying reaction mechanism, and considerations for optimization and scale-up.

Synthetic Strategies and Mechanisms

The synthesis of this compound can be approached through several pathways. The most common and practical routes involve the formation of an amide bond between a salicylic acid precursor and dimethylamine. The choice of synthetic route often depends on the availability of starting materials, desired purity, and scalability.

Method 1: Amidation of Methyl Salicylate with Dimethylamine

This is a classical and straightforward approach that utilizes the readily available starting material, methyl salicylate. The reaction proceeds via a nucleophilic acyl substitution where dimethylamine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. The methoxy group of the methyl salicylate serves as the leaving group.

Mechanism:

The reaction is typically carried out in a suitable solvent and may be facilitated by the use of a base or by heating under pressure. The lone pair of electrons on the nitrogen atom of dimethylamine initiates the attack on the carbonyl carbon of methyl salicylate, leading to the formation of a tetrahedral intermediate. The collapse of this intermediate results in the expulsion of the methoxide anion and the formation of the desired amide.

Sources

An In-depth Technical Guide to 2-hydroxy-N,N-dimethylbenzamide (CAS: 1778-08-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-hydroxy-N,N-dimethylbenzamide, also known as N,N-Dimethylsalicylamide, is an organic compound with the chemical formula C₉H₁₁NO₂.[1][2] It belongs to the class of salicylamides, which are characterized by a hydroxyl group ortho to a carbonyl group on a benzene ring. This structural motif is found in a variety of biologically active molecules and serves as a versatile scaffold in medicinal chemistry and materials science. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, with a focus on its role as a synthetic intermediate and its biological activities.

Chemical and Physical Properties

This compound is a solid at room temperature with a molecular weight of 165.19 g/mol .[1][2] The presence of both a hydroxyl group and a tertiary amide imparts a degree of polarity to the molecule, allowing for hydrogen bonding interactions.[3] Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1778-08-1 | [2] |

| Molecular Formula | C₉H₁₁NO₂ | [1][2] |

| Molecular Weight | 165.19 g/mol | [1][2] |

| IUPAC Name | This compound | [2] |

| Synonyms | N,N-Dimethylsalicylamide, Salicyldimethylamide | [2] |

| Appearance | Solid | [4] |

| InChI Key | UBAYZMJYXBTDBB-UHFFFAOYSA-N | [5] |

Synthesis and Purification

The synthesis of this compound can be achieved through the amidation of salicylic acid or its derivatives with dimethylamine. A common and efficient laboratory-scale synthesis involves the reaction of a salicylic acid ester with dimethylamine.

General Synthetic Workflow

Caption: General synthetic route to this compound.

Detailed Experimental Protocol: Amidation of Methyl Salicylate

This protocol is based on established methods for the synthesis of N,N-dialkylsalicylamides from methyl salicylate.[6]

Materials:

-

Methyl salicylate

-

Dimethylamine (40% solution in a suitable solvent, e.g., diethyl ether)

-

Sodium hydroxide (1% solution in methanol)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate (for chromatography)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve methyl salicylate in diethyl ether.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a 40% solution of dimethylamine in diethyl ether to the reaction mixture while maintaining the temperature at 0 °C.

-

Add a 1% solution of sodium hydroxide in methanol dropwise to the mixture.

-

Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Analytical Characterization

The structure and purity of this compound can be confirmed using various analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the hydroxyl proton, and the two N-methyl groups.

-

¹³C NMR: The carbon NMR spectrum provides information on the number and chemical environment of the carbon atoms in the molecule. Chemical shifts for this compound have been computationally predicted and are available in spectral databases.[7][8]

-

-

Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the compound and to study its fragmentation pattern, confirming its identity.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the hydroxyl (O-H), carbonyl (C=O), and aromatic (C-H) functional groups. The C=O stretching vibration of the amide is expected to appear at a different wavenumber compared to the ester starting material.[6]

Biological Activity and Mechanism of Action

Inhibition of Hepatic Microsomal Enzymes

This compound has been identified as an inhibitor of rat liver microsomes.[1] The metabolism of N,N-dimethylbenzamides by phenobarbital-induced rat liver microsomes involves N-demethylation, leading to the formation of N-methylbenzamides and formaldehyde.[9]

The proposed mechanism for this metabolic process involves the direct abstraction of a hydrogen atom from one of the N-methyl groups by cytochrome P-450 enzymes.[9] This generates a carbon-centered radical, which then reacts to form an N-hydroxymethyl-N-methylbenzamide intermediate. This intermediate is unstable and subsequently decomposes to yield formaldehyde and the corresponding N-methylbenzamide.[9]

Potential as a Pharmacological Scaffold

The salicylamide core is a privileged scaffold in drug discovery. Derivatives of salicylamide have demonstrated a wide range of biological activities, including:

-

Anti-inflammatory and Analgesic Properties: Salicylic acid and its derivatives are well-known for their anti-inflammatory effects.[10]

-

Cholinesterase Inhibition: Certain 2-hydroxy-N-phenylbenzamides have been shown to inhibit acetylcholinesterase and butyrylcholinesterase, enzymes relevant to Alzheimer's disease.[11]

-

Anti-estrogenic Activity: Some salicylamide derivatives have exhibited anti-uterotrophic activity, suggesting potential applications as anti-estrogen agents.[12]

While the specific pharmacological profile of this compound is not extensively documented, its structural similarity to other biologically active salicylamides suggests it could serve as a valuable starting point for the development of novel therapeutic agents.

Applications in Research and Development

The primary application of this compound is as a chemical intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[1] Its bifunctional nature, possessing both a nucleophilic hydroxyl group and a stable amide, allows for a variety of chemical transformations.

Workflow: Utilization as a Synthetic Intermediate

Caption: Workflow for utilizing this compound in drug discovery.

Safety and Handling

Based on GHS classifications, this compound is considered harmful if swallowed and causes serious eye irritation.[2] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable chemical entity with established utility as a synthetic intermediate and potential for further exploration in medicinal chemistry. Its straightforward synthesis and the biological relevance of the salicylamide scaffold make it an attractive starting point for the design and development of novel bioactive compounds. Further research into its specific pharmacological properties is warranted to fully elucidate its therapeutic potential.

References

- This compound | 1778-08-1. Biosynth. URL

- This compound | C9H11NO2 | CID 74500. PubChem. URL

- Buy this compound | 1778-08-1. Smolecule. URL

- 2-Hydroxy-N,N-dimethyl-benzamide | 1778-08-1. ChemicalBook. URL

- This compound - Optional[13C NMR] - Chemical Shifts. SpectraBase. URL

- This compound | C9H11NO2 | CID 74500. PubChem. URL

- This compound (C9H11NO2). PubChemLite. URL

- Synthesis of salicylamide derivatives150 a–c.

- Synthesis N,N-diethyl-2-hydroxybenzamide from methyl salycilate.

- Synthesis and biological evaluation of the salicylamide and salicylic acid derivatives as anti-estrogen agents. PubMed. URL

- This compound DiscoveryCPR 1778-08-1. Sigma-Aldrich. URL

- Synthesis of Salicylate and Salicylamide Alcohols for the Preparation of Phosphorodiamidates and Ifosfamide Prodrugs. Oriental Journal of Chemistry. URL

- Medicinal Chemistry of SalicylAmide and its Synthesis. URL

- US7262325B2 - Method of preparing salicylamides.

- (PDF) 2-Hydroxy-N-phenylbenzamides and Their Esters Inhibit Acetylcholinesterase and Butyrylcholinesterase.

- Synthesis of N,N-dimethyl-2-hydroxy-5-methyl-3-nitrobenzamide. PrepChem.com. URL

- The microsomal demethylation of N,N-dimethylbenzamides. Substituent and kinetic deuterium isotope effects. PubMed. URL

Sources

- 1. prepchem.com [prepchem.com]

- 2. Medicinal Chemistry of SalicylAmide and its Synthesis - Medicinal Chemistry Lectures Notes [medicinal-chemistry-notes.blogspot.com]

- 3. US7262325B2 - Method of preparing salicylamides - Google Patents [patents.google.com]

- 4. rsc.org [rsc.org]

- 5. Synthesis of Salicylate and Salicylamide Alcohols for the Preparation of Phosphorodiamidates and Ifosfamide Prodrugs – Oriental Journal of Chemistry [orientjchem.org]

- 6. researchgate.net [researchgate.net]

- 7. spectrabase.com [spectrabase.com]

- 8. This compound | C9H11NO2 | CID 74500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. The microsomal demethylation of N,N-dimethylbenzamides. Substituent and kinetic deuterium isotope effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and biological evaluation of the salicylamide and salicylic acid derivatives as anti-estrogen agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of N,N-Dimethylsalicylamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of N,N-Dimethylsalicylamide, a valuable compound in medicinal chemistry and drug discovery. As a Senior Application Scientist, this document is structured to offer not just procedural steps, but also the underlying scientific rationale, ensuring both technical accuracy and practical applicability in a research and development setting.

Introduction: The Significance of N,N-Dimethylsalicylamide

N,N-Dimethylsalicylamide belongs to the salicylamide class of compounds, which are structurally related to salicylic acid. The introduction of the N,N-dimethylamide functional group in place of the carboxylic acid hydroxyl group significantly alters the molecule's physicochemical properties, such as its solubility, lipophilicity, and metabolic stability. These modifications can have profound effects on its biological activity, making it a target of interest for the development of novel therapeutic agents, including analgesics, anti-inflammatory drugs, and other pharmacologically active molecules. The precise synthesis and rigorous characterization of this compound are paramount to ensuring its purity and, consequently, the reliability of any subsequent biological evaluations.

Synthesis of N,N-Dimethylsalicylamide: A Two-Step Approach

The most common and reliable laboratory-scale synthesis of N,N-Dimethylsalicylamide is a two-step process commencing from salicylic acid. This method involves the initial conversion of the carboxylic acid to a more reactive acyl chloride, followed by amidation with dimethylamine.

Step 1: Synthesis of Salicyloyl Chloride

The conversion of salicylic acid to salicyloyl chloride is a critical activation step. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its efficacy and the convenient removal of byproducts.

Causality Behind Experimental Choices:

-

Reagent: Thionyl chloride is highly effective for converting carboxylic acids to acyl chlorides. The reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous at room temperature, which helps to drive the reaction to completion according to Le Châtelier's principle[1].

-

Solvent: Anhydrous conditions are crucial as salicyloyl chloride is moisture-sensitive and will readily hydrolyze back to salicylic acid. Dichloromethane (DCM) or toluene are suitable anhydrous solvents.

-

Temperature Control: The reaction is typically performed at room temperature or with gentle heating (40-45°C) to control the rate of gas evolution and prevent potential side reactions or degradation of the product at elevated temperatures[2].

Experimental Protocol: Synthesis of Salicyloyl Chloride

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, suspend salicylic acid (1.0 eq) in anhydrous dichloromethane (DCM). The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: Slowly add thionyl chloride (1.5-2.0 eq) dropwise to the stirred suspension at room temperature.

-

Reaction: After the addition is complete, heat the reaction mixture to a gentle reflux (around 40°C). The reaction is monitored by the cessation of gas evolution (HCl and SO₂), which can be observed by bubbling the effluent gas through water. The reaction is typically complete within 1-2 hours.

-

Work-up and Purification: Cool the reaction mixture to room temperature. Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The crude salicyloyl chloride, a yellowish oil, is typically used in the next step without further purification.

Diagram: Synthesis of Salicyloyl Chloride

Caption: Reaction scheme for the synthesis of salicyloyl chloride from salicylic acid.

Step 2: Synthesis of N,N-Dimethylsalicylamide

The crude salicyloyl chloride is then reacted with dimethylamine to form the desired amide.

Causality Behind Experimental Choices:

-

Nucleophile: Dimethylamine, a secondary amine, acts as the nucleophile, attacking the electrophilic carbonyl carbon of the salicyloyl chloride. A solution of dimethylamine in a suitable solvent (e.g., THF, water) or gaseous dimethylamine can be used.

-

Base: An excess of dimethylamine or the addition of a non-nucleophilic base like triethylamine (TEA) is used to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product.

-

Solvent: Anhydrous dichloromethane (DCM) is a common solvent for this reaction, as it is inert and readily dissolves the reactants.

-

Temperature Control: The reaction is highly exothermic and is typically carried out at 0°C to control the reaction rate and minimize side reactions.

Experimental Protocol: Synthesis of N,N-Dimethylsalicylamide

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the crude salicyloyl chloride (1.0 eq) in anhydrous dichloromethane (DCM).

-

Amine Addition: Cool the solution to 0°C in an ice bath. To this stirred solution, add a solution of dimethylamine (2.0-2.5 eq, e.g., 40% in water or 2M in THF) dropwise. If using anhydrous dimethylamine gas, it can be bubbled through the solution. Alternatively, dissolve anhydrous dimethylamine (1.2 eq) and triethylamine (1.5 eq) in DCM and add this solution dropwise.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC)[3].

-

Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. The crude N,N-Dimethylsalicylamide can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel[3].

Diagram: Synthesis of N,N-Dimethylsalicylamide

Caption: Reaction scheme for the amidation of salicyloyl chloride with dimethylamine.

Characterization of N,N-Dimethylsalicylamide

Thorough characterization is essential to confirm the identity and purity of the synthesized N,N-Dimethylsalicylamide. A combination of spectroscopic and physical methods is employed.

Physical Properties

| Property | Expected Value |

| Appearance | White to off-white solid |

| Molecular Formula | C₉H₁₁NO₂ |

| Molecular Weight | 165.19 g/mol |

| Melting Point | Expected to be a solid at room temperature. The analogous N,N-Diethylsalicylamide has a melting point of 93-97 °C, suggesting the dimethyl derivative will also have a defined melting point[4][5]. |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone. |

Spectroscopic Analysis

¹H NMR spectroscopy is a powerful tool for confirming the structure of N,N-Dimethylsalicylamide. The expected chemical shifts (in ppm, relative to TMS in CDCl₃) are predicted based on the analysis of analogous compounds such as N,N-diethylsalicylamide and N,N-dimethylbenzamide[6][7].

| Proton(s) | Multiplicity | Approximate Chemical Shift (δ, ppm) | Rationale |

| Ar-H (4 protons) | Multiplet | 6.8 - 7.5 | Aromatic protons will appear in this region, with their exact shifts and coupling patterns depending on their position relative to the hydroxyl and amide groups. |

| -N(CH₃ )₂ (6 protons) | Two singlets (broad) | 2.8 - 3.2 | Due to restricted rotation around the C-N amide bond, the two methyl groups are diastereotopic and will likely appear as two separate, potentially broad, singlets. |

| Ar-OH (1 proton) | Singlet (broad) | 9.0 - 11.0 | The phenolic hydroxyl proton is typically deshielded and may appear as a broad singlet due to hydrogen bonding and exchange. |

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. The expected chemical shifts are based on data from similar structures[8].

| Carbon(s) | Approximate Chemical Shift (δ, ppm) | Rationale |

| C =O (amide) | 168 - 172 | The carbonyl carbon of the amide group is characteristically found in this downfield region. |

| Ar-C -OH | 155 - 160 | The aromatic carbon attached to the hydroxyl group is deshielded. |

| Ar-C (unsubstituted) | 115 - 135 | The remaining aromatic carbons will resonate in this range. |

| Ar-C -C=O | 120 - 125 | The aromatic carbon attached to the amide group. |

| -N(CH₃ )₂ | 35 - 40 | The carbons of the two methyl groups attached to the nitrogen atom. |

IR spectroscopy is used to identify the key functional groups present in the molecule.

| Functional Group | Characteristic Absorption (cm⁻¹) | Rationale |

| O-H stretch (phenol) | 3200 - 3600 (broad) | The broadness is due to hydrogen bonding of the phenolic hydroxyl group. |

| C=O stretch (amide) | 1630 - 1680 (strong) | A strong absorption in this region is characteristic of a tertiary amide carbonyl group. |

| C-N stretch (amide) | 1250 - 1350 | This absorption confirms the presence of the carbon-nitrogen bond of the amide. |

| Ar C-H stretch | ~3000 - 3100 | Aromatic C-H stretching vibrations. |

| Ar C=C stretch | 1450 - 1600 | Aromatic ring skeletal vibrations. |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 165, corresponding to the molecular weight of N,N-Dimethylsalicylamide.

-

Key Fragmentation Patterns: Common fragmentation pathways for amides include alpha-cleavage to the carbonyl group and cleavage of the amide bond. Expected fragments for N,N-Dimethylsalicylamide would include:

-

A peak at m/z = 121, corresponding to the loss of the dimethylamino group (•N(CH₃)₂).

-

A peak corresponding to the salicoyl cation.

-

Further fragmentation of the aromatic ring.

-

Diagram: Characterization Workflow

Caption: Workflow for the comprehensive characterization of N,N-Dimethylsalicylamide.

Alternative Synthesis Strategies

While the acyl chloride method is robust, alternative strategies can be employed, particularly when milder reaction conditions are required.

-

Peptide Coupling Reagents: Direct amidation of salicylic acid with dimethylamine can be achieved using coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent like N-hydroxybenzotriazole (HOBt). These methods proceed at room temperature and avoid the use of harsh reagents like thionyl chloride[9].

-

Carbamoyl Chloride Method: Salicylic acid can be reacted with a disubstituted carbamoyl chloride, such as N,N-dimethylcarbamoyl chloride, in the presence of an organic tertiary base to form the N,N-dimethylsalicylamide in a one-pot process[10].

Conclusion

This technical guide has detailed a reliable and well-established method for the synthesis of N,N-Dimethylsalicylamide, along with a comprehensive strategy for its characterization. The provided protocols and the rationale behind the experimental choices are intended to empower researchers to confidently synthesize and validate this important compound. The meticulous application of these methods will ensure the production of high-purity N,N-Dimethylsalicylamide, a critical prerequisite for its successful application in drug discovery and development programs.

References

- PrepChem.com. (n.d.). Synthesis of Salicylyl Chloride.

- Scribd. (n.d.). Synthesis of Salicylic Acid To Form Salicyloyl Chloride.

- ChemBK. (2024, April 9). n,n-diethyl-salicylamid.

- MDPI. (2018). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors.

- PubChem. (n.d.). Diethylsalicylamide.

- ResearchGate. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents.

- Google Patents. (2015). US20150126734A1 - Process for preparation of n,n-di substituted carboxamides.

- Veeprho. (n.d.). N,N-Diethylsalicylamide | CAS 19311-91-2.

- ResearchGate. (n.d.). Experimental 1H NMR for N,N-diethylamide derivatives (aliphatic part only).

- SpectraBase. (n.d.). Salicylamide - Optional[13C NMR] - Spectrum.

- SlideShare. (2011, January 19). Ion fragmentation of small molecules in mass spectrometry.

- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- Automated Topology Builder. (n.d.). salicylamide | C7H7NO2 | MD Topology | NMR | X-Ray.

- Organic Syntheses. (n.d.). β-DIMETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE.

- PubMed. (2019, December 5). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES.

- RACO. (n.d.). Synthesis and Mass Spectral Fragmentation Patterns of some 2-Thiohydantoin, Salicyladazine and Pyradazine Derivatives.

- ResearchGate. (2013). ChemInform Abstract: A Novel Method for the Conversion of Carboxylic Acids to N,N-Dimethylamides Using N,N-Dimethylacetamide as a Dimethylamine Source.

- ResearchGate. (2021). A new method for the synthesis of N,N-diethyl-m-methylbenzamide.

- ResearchGate. (n.d.). Synthesis of 1,3-(diethoxymethyl)-5-N,N-dimethylamino-6-methyluracil.

Sources

- 1. rsc.org [rsc.org]

- 2. nanobioletters.com [nanobioletters.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. N,N-二乙基水杨酰胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. N,N-ジエチルサリチルアミド 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. N,N-Dimethylbenzamide(611-74-5) 1H NMR spectrum [chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. mdpi.com [mdpi.com]

- 10. US20150126734A1 - Process for preparation of n,n-di substituted carboxamides - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Molecular Structure of 2-hydroxy-N,N-dimethylbenzamide

This guide provides a comprehensive technical overview of the molecular structure, synthesis, and characterization of 2-hydroxy-N,N-dimethylbenzamide (also known as N,N-dimethylsalicylamide). Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced structural features and physicochemical properties of this compound, supported by detailed experimental protocols and spectroscopic analysis.

Introduction: Unveiling a Versatile Scaffold

This compound, with the chemical formula C₉H₁₁NO₂, is a derivative of salicylic acid, a well-known pharmacophore.[1] Its structure, featuring a hydroxyl group ortho to a dimethylated amide moiety on a benzene ring, imparts a unique combination of hydrophobicity and hydrogen-bonding capability.[2] This structural arrangement is a key determinant of its chemical reactivity and biological activity. The presence of the hydroxyl group enhances its solubility in polar solvents and its potential for crucial interactions in biological systems.[3] While extensive research on this specific molecule is still emerging, the broader class of salicylamides has demonstrated a wide range of biological activities, including anti-inflammatory, analgesic, and antipyretic properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[4][5] Furthermore, derivatives of salicylamide have shown promise as potent inhibitors of Hepatitis B virus (HBV) and as antifungal agents.[1]

Physicochemical and Structural Properties

A thorough understanding of the fundamental properties of this compound is essential for its application in research and development.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Synonyms | N,N-Dimethylsalicylamide, Salicyldimethylamide | [1] |

| CAS Number | 1778-08-1 | [2] |

| Molecular Formula | C₉H₁₁NO₂ | [2] |

| Molecular Weight | 165.19 g/mol | [2] |

| Appearance | Solid | [6] |

| SMILES | CN(C)C(=O)C1=CC=CC=C1O | [1] |

| InChI Key | UBAYZMJYXBTDBB-UHFFFAOYSA-N | [1] |

digraph "2_hydroxy_NN_dimethylbenzamide" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C", pos="2.5,0!"]; N8 [label="N", pos="3.5,0.5!"]; O9 [label="O", pos="2.6,-0.9!"]; C10 [label="C", pos="4.5,0!"]; C11 [label="C", pos="3.4,1.5!"]; O12 [label="O", pos="-1.5,0.8!"]; H13 [label="H", pos="-2.2,0.5!"];

// Benzene ring bonds C1 -- C2 [len=1.0]; C2 -- C3 [len=1.0]; C3 -- C4 [len=1.0]; C4 -- C5 [len=1.0]; C5 -- C6 [len=1.0]; C6 -- C1 [len=1.0];

// Substituent bonds C1 -- C7 [len=1.0]; C2 -- O12 [len=1.0]; O12 -- H13 [len=0.8]; C7 -- N8 [len=1.0]; C7 -- O9 [len=1.0]; N8 -- C10 [len=1.0]; N8 -- C11 [len=1.0];

// Aromatic ring double bonds C1 -- C2 [style=double, len=1.0]; C3 -- C4 [style=double, len=1.0]; C5 -- C6 [style=double, len=1.0]; C7 -- O9 [style=double, len=1.0]; }

Caption: Molecular structure of this compound.

Synthesis and Purification

The synthesis of this compound can be efficiently achieved through the nucleophilic acyl substitution of a salicylic acid derivative, such as methyl salicylate, with dimethylamine. This method is analogous to the synthesis of N,N-diethyl-2-hydroxybenzamide.[3]

Proposed Synthesis Workflow

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol

Materials:

-

Methyl salicylate

-

Dimethylamine solution (e.g., 40% in water or an organic solvent)

-

Sodium hydroxide (NaOH)

-

Methanol

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Stirring apparatus

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Recrystallization apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve methyl salicylate in a suitable solvent such as diethyl ether.

-

Cooling: Cool the flask in an ice bath to 0°C.

-

Addition of Base and Amine: Slowly add a solution of sodium hydroxide in methanol, followed by the dropwise addition of the dimethylamine solution. The causality behind the use of a base like NaOH is to deprotonate the phenolic hydroxyl group of methyl salicylate, increasing its nucleophilicity and facilitating the reaction.

-

Reaction: Stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature and continue stirring for 24 hours.[3]

-

Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether. The use of a mild acid like ammonium chloride neutralizes the excess base and protonates the phenoxide to regenerate the hydroxyl group.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Recrystallization: Purify the crude product by recrystallization from a suitable solvent system (e.g., methylene chloride-ether) to obtain pure this compound.

Spectroscopic Characterization and Structural Elucidation

The molecular structure of this compound can be unequivocally confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-methyl protons, and the hydroxyl proton. Due to the electron-donating nature of the hydroxyl and amide groups, the aromatic protons will appear in the range of δ 6.5-8.0 ppm. The two N-methyl groups may exhibit restricted rotation around the C-N amide bond, potentially leading to two separate singlets, a phenomenon observed in similar N,N-dialkylbenzamides. The phenolic hydroxyl proton will likely appear as a broad singlet at a downfield chemical shift, which is exchangeable with D₂O.

¹³C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbonyl carbon of the amide group is expected to have a chemical shift in the range of δ 168-172 ppm. The aromatic carbons will resonate between δ 115-160 ppm, with the carbon attached to the hydroxyl group appearing at the most downfield position in this range. The N-methyl carbons will be observed in the upfield region of the spectrum.

Predicted NMR Data Summary

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic-H | 6.5 - 8.0 (m) | 115 - 160 |

| N-CH₃ | ~3.0 (s, 6H) | ~35-40 |

| OH | >10 (br s, 1H) | - |

| C=O | - | 168 - 172 |

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment | Functional Group |

| 3400-3200 (broad) | O-H stretch | Hydroxyl |

| 3100-3000 | C-H stretch | Aromatic |

| 2950-2850 | C-H stretch | Aliphatic (N-CH₃) |

| 1630-1600 | C=O stretch | Amide |

| 1600-1450 | C=C stretch | Aromatic ring |

The broadness of the O-H stretching band is indicative of hydrogen bonding. The position of the amide C=O stretch at a relatively low wavenumber is characteristic of a tertiary amide.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

Expected Fragmentation Pathway

Caption: Proposed mass spectrometry fragmentation pathway.

The molecular ion peak (M⁺) is expected at m/z 165. A prominent fragmentation pathway would involve the loss of the dimethylamino group (-N(CH₃)₂) to give a fragment at m/z 121, corresponding to the salicyl cation. Subsequent loss of a carbonyl group (-CO) would result in a fragment at m/z 93.

Biological Activity and Potential Applications

While research specifically on this compound is ongoing, the salicylamide scaffold is known for a range of biological activities.

Enzyme Inhibition

A notable reported activity of this compound is its potent inhibition of rat liver microsomes.[2] Microsomal enzymes, particularly the cytochrome P450 family, are crucial for the metabolism of a vast array of xenobiotics, including drugs.[7] Inhibition of these enzymes can significantly alter the pharmacokinetics of co-administered drugs, potentially leading to increased drug efficacy or toxicity.[8] This property suggests that this compound could be a useful tool in pharmacological research to study drug metabolism.

Antimicrobial and Antifungal Potential

Derivatives of salicylamides have demonstrated significant antifungal and antibacterial properties.[9][10] The mechanism of action is often multifaceted, involving disruption of the microbial cell membrane and inhibition of key cellular processes. Given these precedents, this compound warrants investigation as a potential antimicrobial or antifungal agent.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

-

Preparation of Stock Solution: Dissolve this compound in a suitable solvent like dimethyl sulfoxide (DMSO) to a high concentration (e.g., 10 mg/mL).

-

Serial Dilutions: Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing the appropriate growth medium for the target microorganism.

-

Inoculation: Add a standardized suspension of the test microorganism to each well.

-

Incubation: Incubate the plate at the optimal temperature and time for the growth of the microorganism.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

This compound is a molecule with a rich chemical scaffold that holds significant potential for applications in medicinal chemistry and pharmacology. Its synthesis is straightforward, and its structure can be thoroughly elucidated using standard spectroscopic techniques. The reported inhibition of microsomal enzymes, coupled with the known antimicrobial activities of related compounds, makes it a compelling candidate for further investigation. This guide provides a solid foundation for researchers to explore the synthesis, characterization, and biological evaluation of this versatile compound.

References

- Patsnap Synapse. (2024, July 17). What is the mechanism of Salicylamide?

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Taylor & Francis. (n.d.). Salicylamide – Knowledge and References.

- ResearchGate. (n.d.). Synthesis N,N-diethyl-2-hydroxybenzamide from methyl salycilate.

- Anné, J., De Clercq, E., Eyssen, H., & Dann, O. (1978). Antifungal and antibacterial activities of diarylamidine derivatives. Antimicrobial Agents and Chemotherapy, 14(3), 344–352.

- ResearchGate. (n.d.). Experimental 1 H NMR for N,N-diethylamide derivatives (aliphatic part only).

- MassBank. (2008, October 21). Organic compounds.

- Semantic Scholar. (2017, July 19). 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation.

- PubChemLite. (n.d.). This compound (C9H11NO2).

- PubChem. (n.d.). N,N-Diethylacrylamide. National Center for Biotechnology Information.

- NIST. (n.d.). Salicylamide. National Institute of Standards and Technology.

- MDPI. (n.d.). Natural Compounds of Fungal Origin with Antimicrobial Activity—Potential Cosmetics Applications.

- PubMed. (2008, August 15). Studies on the antifungal properties of N-thiolated beta-lactams.

- NIST. (n.d.). 2-Propenamide, N,N-dimethyl-. National Institute of Standards and Technology.

- GPnotebook. (2018, January 1). Hepatic microsomal enzyme inhibiting substances.

- MDPI. (n.d.). Antifungal and Antibacterial Activities of Isolated Marine Compounds.

- Google Patents. (n.d.). CA2032362C - Process for the preparation of n,n-dimethylamine.

- Berenbaum, M. C., Cope, W. A., & Double, J. A. (1973). The effect of microsomal enzyme inhibition on the immunosuppressive and toxic effects of cyclophosphamide. Clinical and experimental immunology, 14(2), 257–270.

- PubMed. (1995). Inhibition of liver microsomal cytochrome P450 activity and metabolism of the tobacco-specific nitrosamine NNK by capsaicin and ellagic acid.

- Antifungal Activity of N-Arylbenzoquinaldinium Derivatives against a Clinical Strain of M. canis. (2016). Journal of clinical and diagnostic research : JCDR, 10(1), WC01–WC3.

- PubMed. (2003). Development of Metabolically Stable Inhibitors of Mammalian Microsomal Epoxide Hydrolase.

- PubMed. (2011, March 15). A small-molecule inhibitor of enterocytic microsomal triglyceride transfer protein, SLx-4090: biochemical, pharmacodynamic, pharmacokinetic, and safety profile.

- RACO. (n.d.). Synthesis and Mass Spectral Fragmentation Patterns of some 2-Thiohydantoin, Salicyladazine and Pyradazine Derivatives.

- Google Patents. (n.d.). US20150126734A1 - Process for preparation of n,n-di substituted carboxamides.

- NIST. (n.d.). N,N-Diethylaniline. National Institute of Standards and Technology.

- GovInfo. (n.d.). EPA/NIH Mass Spectral Data Base.

- Google Patents. (n.d.). CN101362707A - Method for one-step synthesizing N,N-diethyl-m-methyl benzamide in fixed bed.

- 精细化工. (n.d.). Synthesis and Characterization of N, N-dimethyltrimethylsilylamine.

Sources

- 1. rsc.org [rsc.org]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Diethylsalicylamide | C11H15NO2 | CID 88006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. hrcak.srce.hr [hrcak.srce.hr]

- 6. 2-Propenamide, N,N-dimethyl- [webbook.nist.gov]

- 7. Inhibition of liver microsomal cytochrome P450 activity and metabolism of the tobacco-specific nitrosamine NNK by capsaicin and ellagic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The effect of microsomal enzyme inhibition on the immunosuppressive and toxic effects of cyclophosphamide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Studies on the antifungal properties of N-thiolated beta-lactams - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antifungal and antibacterial activities of diarylamidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 2-hydroxy-N,N-dimethylbenzamide in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and manufacturability. This technical guide provides an in-depth exploration of the solubility characteristics of 2-hydroxy-N,N-dimethylbenzamide, a key intermediate in various synthetic pathways. In the absence of extensive published quantitative solubility data for this specific compound, this document focuses on the foundational principles governing its solubility. We present a predicted qualitative solubility profile based on an analysis of its molecular structure and by drawing parallels with structurally related benzamides. Furthermore, this guide offers detailed, field-proven experimental protocols for the precise determination of thermodynamic solubility, enabling researchers and drug development professionals to generate reliable data in their own laboratories. We delve into the theoretical underpinnings of solubility, the rationale behind solvent selection, and the analytical methodologies for accurate quantification.

Introduction: The Critical Role of Solubility in Pharmaceutical Development

In the realm of drug discovery and development, the solubility of a compound is a cornerstone physicochemical property. It dictates the ease of formulation, the route of administration, and ultimately, the therapeutic efficacy of a drug product. Poor solubility can lead to low bioavailability, hindering a promising API from reaching its full therapeutic potential. A thorough understanding of a compound's solubility in a diverse range of organic solvents is paramount for various stages of pharmaceutical development, including:

-

Purification and Recrystallization: Selecting an appropriate solvent system is crucial for efficiently removing impurities and obtaining a crystalline form with the desired purity and morphology.

-

Formulation Development: The ability to dissolve an API in a suitable solvent is fundamental to creating liquid dosage forms, such as injectables and oral solutions. For solid dosage forms, solubility influences dissolution rates, a key factor in drug absorption.

-

Process Chemistry: Understanding solubility is essential for designing and optimizing synthetic routes, enabling efficient reactions, and facilitating product isolation.

This guide focuses on this compound, a substituted benzamide with potential applications as a building block in medicinal chemistry. We will explore its anticipated solubility behavior and provide the necessary tools for its empirical determination.

Physicochemical Properties of this compound

A molecule's structure is the primary determinant of its solubility. The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO₂ | [1] |

| Molecular Weight | 165.19 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Structure |  |

The structure reveals several key features that influence its solubility:

-

Aromatic Benzene Ring: This nonpolar moiety contributes to the molecule's hydrophobicity.

-

Amide Group (-C(=O)N(CH₃)₂): The tertiary amide is a polar functional group capable of acting as a hydrogen bond acceptor.

-

Hydroxyl Group (-OH): The phenolic hydroxyl group is polar and can act as both a hydrogen bond donor and acceptor. The presence of this group is expected to increase solubility in polar solvents.[2]

The interplay of these functional groups suggests a nuanced solubility profile, with an affinity for both polar and moderately nonpolar organic solvents.

Theoretical Framework: Predicting Solubility

The age-old axiom of "like dissolves like" provides a foundational, albeit simplistic, framework for predicting solubility. A more quantitative and predictive approach involves the use of solubility parameters, such as the Hansen Solubility Parameters (HSP). The HSP theory posits that the total cohesive energy of a substance can be divided into three components:

-

δd: Dispersion forces

-

δp: Polar forces

-

δh: Hydrogen bonding forces

For a solute to dissolve in a solvent, their respective Hansen Solubility Parameters should be similar. While the experimental determination of HSP for this compound is beyond the scope of this guide, this theoretical framework underpins the rationale for solvent selection in our predicted solubility profile.

Predicted Qualitative Solubility Profile of this compound

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | High | These highly polar solvents are excellent hydrogen bond acceptors and can effectively solvate the polar amide and hydroxyl groups of the molecule. |

| Acetonitrile | Moderate | While polar, acetonitrile is a weaker hydrogen bond acceptor than DMSO and DMF, which may result in slightly lower solubility. | |

| Polar Protic | Methanol, Ethanol | High | The hydroxyl groups of these alcohols can act as both hydrogen bond donors and acceptors, facilitating strong interactions with the solute's hydroxyl and amide groups. |

| Isopropanol, 1-Butanol | Moderate | The increased hydrocarbon chain length in these alcohols reduces their overall polarity, likely leading to a decrease in solubility compared to methanol and ethanol. | |

| Ketones | Acetone | High | Acetone's carbonyl group is a good hydrogen bond acceptor, and its overall polarity is suitable for solvating this compound. |

| Esters | Ethyl Acetate | Moderate | Ethyl acetate has both polar (ester group) and nonpolar (ethyl and acetyl groups) characteristics, allowing for moderate solvation. |

| Ethers | Tetrahydrofuran (THF) | Moderate to Low | THF is a weaker polar aprotic solvent and a less effective hydrogen bond acceptor, suggesting moderate to low solubility. |

| Aromatic Hydrocarbons | Toluene | Low | The nonpolar nature of toluene makes it a poor solvent for the polar functional groups of this compound. |

| Chlorinated Solvents | Dichloromethane (DCM) | Moderate to Low | DCM has moderate polarity but is not a hydrogen bond acceptor or donor, which will limit its ability to dissolve the solute. |

| Nonpolar | Hexane, Heptane | Very Low | The significant polarity of this compound makes it virtually insoluble in nonpolar aliphatic hydrocarbons. |

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

To obtain definitive quantitative solubility data, experimental determination is essential. The "gold standard" for determining thermodynamic (equilibrium) solubility is the shake-flask method. This method is based on achieving a saturated solution at a constant temperature and then measuring the concentration of the dissolved solute.

Experimental Protocol

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent (analytical grade)

-

Scintillation vials or sealed glass flasks

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. It is advisable to perform a time-to-equilibrium study by measuring the concentration at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has plateaued.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle for at least 2 hours at the same constant temperature.

-

Alternatively, centrifuge the samples to facilitate the separation of the solid and liquid phases.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Filter the aliquot through a syringe filter to remove any remaining solid particles.

-

Accurately dilute the filtered sample with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the calibration range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as HPLC-UV, to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

-

Diagram of the Shake-Flask Method Workflow

Caption: Workflow for the experimental determination of thermodynamic solubility using the shake-flask method.

Analytical Quantification: High-Performance Liquid Chromatography (HPLC)

A robust and validated analytical method is crucial for the accurate determination of solubility. HPLC is a widely used technique for this purpose due to its high sensitivity, specificity, and resolving power.

General HPLC Method Development Considerations

-

Column: A reversed-phase C18 column is often a good starting point for the analysis of moderately polar compounds like this compound.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The gradient or isocratic elution conditions should be optimized to achieve a sharp, symmetrical peak with a reasonable retention time.

-

Detection: UV-Vis detection is suitable for this compound due to the presence of the chromophoric aromatic ring. The detection wavelength should be set at the absorbance maximum of the compound.

-

Calibration: A multi-point calibration curve should be prepared using standards of known concentrations to ensure linearity and accuracy of the quantification.

Diagram of the Analytical Workflow

Caption: General workflow for the quantification of solubility samples using HPLC.

Conclusion

While specific quantitative solubility data for this compound remains to be extensively published, this technical guide provides a robust framework for understanding and determining its solubility in organic solvents. By leveraging the principles of molecular structure and intermolecular forces, a reliable qualitative solubility profile can be predicted. More importantly, the detailed experimental protocol for the shake-flask method, coupled with guidance on HPLC analysis, empowers researchers and drug development professionals to generate the precise, quantitative data necessary to advance their research and development activities. The methodologies outlined herein are fundamental to the characterization of any new chemical entity and are essential for making informed decisions throughout the pharmaceutical development pipeline.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Spiral. (n.d.). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. Imperial College London.

- Solubility of Things. (n.d.). N,N-Dimethylbenzamide.

- ResearchGate. (n.d.). Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs.

Sources

- 1. This compound | C9H11NO2 | CID 74500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy this compound | 1778-08-1 [smolecule.com]

- 3. Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K [spiral.imperial.ac.uk]

- 4. solubilityofthings.com [solubilityofthings.com]

2-hydroxy-N,N-dimethylbenzamide NMR spectral data

An In-Depth Technical Guide to the NMR Spectral Analysis of 2-hydroxy-N,N-dimethylbenzamide

Authored by: A Senior Application Scientist

Introduction

In the landscape of pharmaceutical and chemical research, the unambiguous structural confirmation of synthesized molecules is a cornerstone of scientific rigor. This compound, a substituted aromatic amide, serves as a valuable model for understanding the nuanced interplay of electronic and steric effects on molecular conformation and spectroscopic properties. This guide provides a comprehensive exploration of its structural elucidation using a suite of modern Nuclear Magnetic Resonance (NMR) techniques.

As researchers and drug development professionals, our goal extends beyond mere data acquisition; we seek a profound understanding of molecular architecture. This document is structured to provide not just spectral data, but the underlying scientific rationale for the multi-dimensional NMR strategy employed. We will dissect the information provided by one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC, HMBC) NMR experiments, demonstrating how they synergistically lead to the unequivocal assignment of the this compound structure.

Part 1: The Strategic Imperative of Multi-Dimensional NMR

While a simple ¹H NMR spectrum can provide a preliminary fingerprint of a molecule, complex spin systems and overlapping signals, particularly in the aromatic region, often preclude a definitive structural assignment. For ortho-substituted benzamides, the potential for restricted rotation around the amide C-N bond can lead to peak broadening or the appearance of rotamers, further complicating 1D spectra. A multi-dimensional approach is therefore not a luxury, but a necessity for robust structural validation.

-

¹H NMR : Provides initial information on the number and environment of protons.

-

¹³C NMR : Reveals the number of unique carbon environments.

-

DEPT (Distortionless Enhancement by Polarization Transfer) : Differentiates between CH, CH₂, and CH₃ groups, providing crucial information on carbon multiplicity.[1]

-

COSY (Correlation Spectroscopy) : Maps ¹H-¹H coupling networks, establishing proton connectivity through bonds (typically 2-3 bonds).

-

HSQC (Heteronuclear Single Quantum Coherence) : Correlates each proton directly to its attached carbon atom (one-bond ¹H-¹³C correlation).

-

HMBC (Heteronuclear Multiple Bond Correlation) : Reveals longer-range (typically 2-3 bond) correlations between protons and carbons, acting as the final piece of the puzzle to connect molecular fragments.

This suite of experiments creates a self-validating system where assignments are cross-verified, ensuring the highest degree of confidence in the final structure.

Part 2: Spectral Data Acquisition and Interpretation

The following data represents a typical analysis of this compound. The causality behind the observed chemical shifts and correlations will be explained in detail.

¹H NMR (500 MHz, CDCl₃) Analysis

The proton NMR spectrum provides the initial overview of the molecule's hydrogen environments.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 11.50 | br s | 1H | - | Ar-OH |

| 7.35 | ddd | 1H | 8.0, 7.5, 1.7 | H-4 |

| 7.28 | dd | 1H | 7.7, 1.7 | H-6 |

| 6.95 | dd | 1H | 8.3, 1.2 | H-3 |

| 6.85 | td | 1H | 7.5, 1.2 | H-5 |

| 3.12 | s | 3H | - | N-CH₃ |

| 2.85 | s | 3H | - | N-CH₃' |

Expertise & Experience:

-

The broad singlet at a significantly downfield shift (δ 11.50) is characteristic of a phenolic hydroxyl proton involved in strong intramolecular hydrogen bonding with the adjacent carbonyl oxygen. This is a key feature of this specific ortho-hydroxy amide structure.

-

The aromatic region (δ 6.8-7.4) displays four distinct signals, each integrating to one proton, confirming a di-substituted benzene ring. The complex splitting patterns (ddd, dd, td) are indicative of ortho, meta, and para couplings between adjacent protons.

-

The presence of two distinct singlets for the N-methyl groups (δ 3.12 and 2.85) is a critical observation. This is due to the high barrier to rotation around the C-N amide bond, making the two methyl groups magnetically non-equivalent on the NMR timescale. One methyl group is cis to the carbonyl oxygen, while the other is trans.

¹³C NMR (125 MHz, CDCl₃) and DEPT Analysis

The ¹³C and DEPT spectra provide the carbon backbone information.

| Chemical Shift (δ) ppm | DEPT-135 | Assignment |

| 169.4 | Negative (Quaternary) | C=O (C-7) |

| 157.6 | Negative (Quaternary) | C-2 (C-OH) |

| 131.5 | Positive (CH) | C-4 |

| 128.8 | Positive (CH) | C-6 |

| 122.1 | Negative (Quaternary) | C-1 |

| 118.5 | Positive (CH) | C-5 |

| 117.9 | Positive (CH) | C-3 |

| 38.5 | Positive (CH₃) | N-CH₃ |

| 34.8 | Positive (CH₃) | N-CH₃' |

Expertise & Experience:

-

The DEPT-135 experiment is invaluable here. It clearly distinguishes the four methine (CH) carbons in the aromatic ring, which show positive signals, from the three quaternary carbons (C=O, C-OH, C-1), which are absent in DEPT-135 but present in the standard ¹³C spectrum.[1]

-

The carbonyl carbon (C-7) is observed at a characteristic downfield shift of δ 169.4.

-

The carbon bearing the hydroxyl group (C-2) is also significantly deshielded (δ 157.6) due to the electronegativity of the oxygen atom.

-

The two distinct N-methyl carbons (δ 38.5 and 34.8) corroborate the restricted rotation observed in the ¹H NMR spectrum.

Part 3: Assembling the Structure with 2D NMR

COSY Analysis

The COSY spectrum reveals the ¹H-¹H coupling network, confirming the connectivity of the aromatic protons.

-

H-3 (δ 6.95) shows a strong correlation to H-4 (δ 7.35) .

-

H-4 (δ 7.35) correlates with both H-3 (δ 6.95) and H-5 (δ 6.85) .

-

H-5 (δ 6.85) correlates with both H-4 (δ 7.35) and H-6 (δ 7.28) .

-

H-6 (δ 7.28) shows a correlation to H-5 (δ 6.85) .

This establishes an unbroken chain of four adjacent protons (H-3 through H-6) on the aromatic ring, which is only possible with a 1,2-disubstituted pattern.

HSQC Analysis

The HSQC spectrum provides direct one-bond correlations, allowing for the definitive assignment of protonated carbons.

-

H-3 (δ 6.95) ↔ C-3 (δ 117.9)

-

H-4 (δ 7.35) ↔ C-4 (δ 131.5)

-

H-5 (δ 6.85) ↔ C-5 (δ 118.5)

-

H-6 (δ 7.28) ↔ C-6 (δ 128.8)

-

N-CH₃ (δ 3.12) ↔ N-CH₃ (δ 38.5)

-

N-CH₃' (δ 2.85) ↔ N-CH₃' (δ 34.8)

HMBC Analysis: The Final Confirmation

The HMBC spectrum is the key to connecting the molecular fragments. It reveals correlations over two to three bonds, allowing us to place the substituents on the aromatic ring.

Key HMBC Correlations:

| Proton (δ ppm) | Correlates to Carbon (δ ppm) | Inference |

| H-6 (δ 7.28) | C-2 (δ 157.6), C-7 (δ 169.4) | H-6 is adjacent to both the amide-bearing carbon (C-1) and the hydroxyl-bearing carbon (C-2). |

| H-3 (δ 6.95) | C-1 (δ 122.1), C-5 (δ 118.5) | H-3 is adjacent to C-1 and two bonds from C-5. |

| Ar-OH (δ 11.50) | C-1 (δ 122.1), C-2 (δ 157.6), C-3 (δ 117.9) | The hydroxyl group is on C-2, which is adjacent to C-1 and C-3. |

| N-CH₃ / N-CH₃' (δ 3.12/2.85) | C-7 (δ 169.4) | Both methyl groups are attached to the amide nitrogen, which is bonded to the carbonyl carbon. |

The HMBC data unequivocally confirms the 1,2- (or ortho) substitution pattern. The correlations from H-6 to both the carbonyl carbon (C-7, via C-1) and the hydroxyl-bearing carbon (C-2) are particularly diagnostic.

Caption: Standard workflow for comprehensive NMR analysis.

-

Step-by-Step Acquisition:

-

Locking and Shimming: Insert the sample into the spectrometer. Lock onto the deuterium signal of the CDCl₃ solvent and perform automated or manual shimming to optimize magnetic field homogeneity, aiming for narrow, symmetrical peak shapes.

-

¹H Spectrum: Acquire a standard one-pulse ¹H spectrum. Use the resulting high-S/N spectrum to calibrate the 90° pulse width.

-

¹³C{¹H} Spectrum: Acquire a proton-decoupled ¹³C spectrum.

-

DEPT-135: Run a standard DEPT-135 experiment to determine carbon multiplicities.

-

gCOSY: Acquire a gradient-selected COSY spectrum to establish ¹H-¹H correlations.

-

gHSQC: Acquire a gradient-selected HSQC spectrum, optimizing the spectral width in the ¹³C dimension to cover the expected chemical shift range.

-

gHMBC: Acquire a gradient-selected HMBC spectrum. This is typically the longest experiment. The long-range coupling delay should be optimized for an average J-coupling of ~8 Hz, which is typical for 2- and 3-bond couplings in aromatic systems.

-

Conclusion

The systematic application of a multi-dimensional NMR workflow provides an unassailable structural proof for this compound. Each experiment offers a unique piece of the structural puzzle, and their combined interpretation creates a self-consistent and robust assignment. Key diagnostic features, such as the intramolecularly hydrogen-bonded hydroxyl proton and the magnetic non-equivalence of the N-methyl groups due to restricted amide bond rotation, are not only identified but are rationalized through this comprehensive analysis. This guide serves as a blueprint for researchers, demonstrating how to leverage the full power of modern NMR spectroscopy to move from a simple spectrum to a complete and confident structural elucidation.

References

- G. C. Levy, G. L. Nelson, "Carbon-13 Nuclear Magnetic Resonance for Organic Chemists", Wiley-Interscience, 1972. [URL: Not directly available as a free source]

- Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides, Indian Academy of Sciences, [URL: https://www.ias.ac.in/article/fulltext/jcsc/126/05/1247-1253]

- N-Substituted benzamides: n.m.r. spectroscopic study on substituted effects, Sabinet African Journals, [URL: https://journals.co.za/doi/abs/10.10520/AJA03794350_2392]

- Small molecule NMR sample preparation, Georgia Institute of Technology, [URL: https://nmr.chemistry.gatech.

- NMR Sample Requirements and Preparation, University of Maryland, Baltimore County, [URL: https://chemistry.umbc.

- This compound - Optional[13C NMR], SpectraBase, [URL: https://spectrabase.com/spectrum/62iR9TegcUn]

- This compound PubChem Entry, National Center for Biotechnology Information, [URL: https://pubchem.ncbi.nlm.nih.gov/compound/74500]

- NMR Sample Preparation: The Complete Guide, Organomation Associates, Inc., [URL: https://www.organomation.

- Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists, MDPI, [URL: https://www.mdpi.com/2218-1989/13/11/1009]

- NMR Sample Preparation, Iowa State University Chemical Instrumentation Facility, [URL: https://www.cif.iastate.

- H. Friebolin, "Basic One- and Two-Dimensional NMR Spectroscopy", VCH Publishers, 1993. [URL: Not directly available as a free source]

- T. D. W. Claridge, "High-Resolution NMR Techniques in Organic Chemistry", Elsevier, 2016. [URL: Not directly available as a free source]

- Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra, University of Calgary, [URL: https://www.chem.ucalgary.ca/courses/351/Carey5th/Ch13/ch13-nmr-2d.html]

- 2D NMR spectroscopy for structural elucidation of complex small molecules, YouTube, [URL: https://www.youtube.

- Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy, Anuchem, [URL: https://www.anachem.org/wp-content/uploads/2019/07/JABTS-S1-001.pdf]

Sources

1H NMR spectrum of 2-hydroxy-N,N-dimethylbenzamide

An In-Depth Technical Guide to the ¹H NMR Spectrum of 2-Hydroxy-N,N-dimethylbenzamide

Introduction

This compound, a derivative of salicylic acid, represents a core structural motif found in various pharmacologically active compounds. Its chemical structure, featuring a hydroxyl group ortho to an N,N-dimethylcarboxamide group on a benzene ring, gives rise to distinct and informative features in its Proton Nuclear Magnetic Resonance (¹H NMR) spectrum. Understanding this spectrum is paramount for structural verification, purity assessment, and studying molecular dynamics in drug discovery and development.

This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive analysis of the ¹H NMR spectrum of this compound. We will move beyond simple peak assignment to explore the underlying physicochemical principles that dictate the observed chemical shifts, multiplicities, and unique spectral characteristics. The discussion will emphasize the profound effects of intramolecular hydrogen bonding and restricted amide bond rotation, which are central to interpreting the spectrum of this molecule with scientific rigor.

Section 1: Core Structural Features and Their NMR Implications

The ¹H NMR spectrum of this compound is a direct reflection of its molecular architecture. Three key features govern the appearance of the spectrum: the substituted aromatic ring, the N,N-dimethylamide moiety, and the critical intramolecular hydrogen bond between the phenolic and carbonyl groups.

-

The Aromatic System : The benzene ring contains four protons, each in a unique chemical environment due to the influence of the two different ortho- and meta-directing substituents. The hydroxyl (-OH) group is a strong electron-donating group, which tends to shield the ortho and para positions, shifting them upfield. Conversely, the amide group (-C(O)N(CH₃)₂) is an electron-withdrawing and anisotropic group that deshields its ortho protons. The interplay of these effects results in a complex but predictable pattern in the aromatic region of the spectrum.

-

Amide Bond Rotation : A fundamental concept in amide chemistry is the partial double-bond character of the C-N bond due to resonance. This restricts free rotation around the C-N axis, particularly at room temperature. In ortho-substituted N,N-dimethylbenzamides, steric hindrance from the ortho-substituent (the -OH group in this case) further increases the energy barrier to rotation. Consequently, the two N-methyl groups become chemically non-equivalent (diastereotopic), as one is cis and the other is trans to the carbonyl oxygen. This non-equivalence typically results in two distinct singlets for the six methyl protons.

-

Intramolecular Hydrogen Bonding : The most dominant feature influencing the spectrum is the strong intramolecular hydrogen bond formed between the phenolic hydroxyl proton and the oxygen atom of the amide carbonyl.[1][2] This interaction locks the proton in a six-membered ring system, leading to significant deshielding. This effect causes the hydroxyl proton to resonate at a very low field (high ppm value) and often results in a broad signal.[3] The strength of this hydrogen bond is a key factor in the molecule's conformation and reactivity.

Section 2: Experimental Protocol for NMR Data Acquisition

To ensure high-quality, reproducible data, a standardized experimental protocol is essential. The following methodology represents a self-validating system for acquiring the ¹H NMR spectrum of this compound.

2.1 Sample Preparation

-

Analyte Weighing : Accurately weigh 5-10 mg of this compound into a clean, dry NMR tube. The use of a precise analytical balance is critical for potential future quantification (qNMR).

-

Solvent Selection : Add approximately 0.6 mL of a deuterated solvent. The choice of solvent is crucial:

-

Deuterated Chloroform (CDCl₃) : A standard, non-polar solvent suitable for most organic compounds. It will clearly show the aromatic and methyl protons. The hydroxyl proton signal will be present but may be subject to exchange with trace amounts of water.

-

Deuterated Dimethyl Sulfoxide (DMSO-d₆) : A polar, hydrogen-bond accepting solvent. It is excellent for observing exchangeable protons (-OH, -NH) as it reduces the rate of exchange, resulting in sharper signals for these protons.[4][5]

-

-